molecular formula C9H15NO3S B3089376 1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid CAS No. 119238-52-7

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid

Cat. No. B3089376
CAS RN: 119238-52-7
M. Wt: 217.29 g/mol
InChI Key: FAKRSMQSSFJEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid” is also known as Captopril . It is a well-known drug that falls under the class of drugs called angiotensin-converting enzyme (ACE) inhibitors . It is the first orally active inhibitor of ACE, which is responsible for the conversion of inactive angiotensin I to the potent pressor peptide angiotensin II . It is widely used for the treatment of hypertension and congestive heart failure .


Synthesis Analysis

Captopril has been analyzed using ultra-high-performance liquid chromatography (UHPLC) equipment . The method was validated based on the ICH and USP guidelines .


Molecular Structure Analysis

The molecular formula of Captopril is C9H15NO3S . The structure of the molecule includes an L-proline group, which allows it to be more bioavailable within oral formulations . The thiol moiety within the molecule has been associated with two significant adverse effects: the hapten or immune response .


Chemical Reactions Analysis

The Captopril molecule starts to degrade after eight hours when in solution and also when being exposed to air by means of oxidation . The stability of the Captopril molecule was analytically tested under various pH and temperature conditions, in the presence of strong oxidizing agents, and under both natural light and ultra-violet (UV) light exposure .


Physical And Chemical Properties Analysis

The molecular weight of Captopril is 217.29 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.

Scientific Research Applications

Inhibition of Metallo-β-Lactamase

This compound has been studied for its potential to inhibit Metallo-β-Lactamase (MBL), an enzyme that catalyzes the hydrolysis of almost all β-lactam antibiotics . MBLs are of increasing concern in the medical field due to their role in antibiotic resistance . The compound’s ability to chelate the active site zinc ions in MBLs could be a promising avenue for the development of MBL inhibitors .

Antibiotic Resistance Research

The compound is used in research studying antibiotic resistance, particularly in relation to β-lactam-containing compounds . These compounds are the most important antibiotics in clinical use, but their effectiveness is threatened by increasing resistance .

Drug Development

The compound is used in the development of drugs, particularly those targeting angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are mainly used for the treatment of high blood pressure .

Treatment of Hypertension

The compound, as a part of ACE inhibitors, is used in the treatment of hypertension . It is a preferred drug amongst doctors, prescribed to patients who require long-term treatment due to its therapeutic benefits, effectiveness, low price, and low toxicity .

Cardiovascular Research

The compound is used in cardiovascular research due to its vasculo-protective and antithrombotic activities . These properties play a favorable role in terms of cardiovascular morbidity .

Congestive Heart Failure Treatment

The compound has established a position in the medical treatment for congestive heart failure . It is widely used today, even though it was approved in 1981 in the USA .

Mechanism of Action

Target of Action

The primary target of “1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid”, also known as Captopril , is the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

By inhibiting ACE, Captopril disrupts the RAS pathway . This prevents the production of angiotensin II, reducing vasoconstriction and decreasing the secretion of aldosterone, a hormone that promotes sodium and water retention . The overall effect is a reduction in blood pressure and decreased workload on the heart .

Pharmacokinetics

Captopril has a bioavailability of 70-75%, meaning this proportion of the drug reaches systemic circulation intact after oral administration . It is metabolized in the liver and has an elimination half-life of approximately 1.9 hours . The primary route of excretion is through the kidneys .

Result of Action

The inhibition of ACE by Captopril leads to systemic vasodilation, reducing blood pressure . This makes it effective in treating conditions like hypertension and congestive heart failure . By reducing the workload on the heart, it can help prevent further heart damage in patients with heart conditions .

Action Environment

The action of Captopril can be influenced by various environmental factors. For instance, its absorption can be affected by the presence of food in the stomach. Its excretion can be influenced by the function of the kidneys, which can be affected by the patient’s hydration status and age . Furthermore, the effectiveness of Captopril can be reduced by the use of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Future Directions

Captopril has established a position in the medical treatment for hypertension and congestive heart failure . It is a preferred drug amongst doctors, prescribed to patients who are chronically ill and require long-term treatment, due to its therapeutic benefits and because of its effectiveness, low price, and low toxicity . Future research may focus on further understanding its mechanism of action, improving its synthesis process, and exploring other potential therapeutic uses.

properties

IUPAC Name

1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKRSMQSSFJEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860775
Record name 1-(2-Methyl-3-sulfanylpropanoyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid
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1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid
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1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid

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